2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine

Description

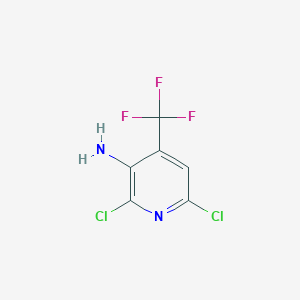

2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine (CAS 175277-67-5) is a halogenated pyridine derivative with the molecular formula C₆H₃Cl₂F₃N₂ and a molecular weight of 231.00 g/mol . The compound features a pyridine ring substituted with two chlorine atoms at positions 2 and 6, a trifluoromethyl (-CF₃) group at position 4, and an amino (-NH₂) group at position 3 (Figure 1). Its melting point is reported as 50–51°C , and it is commercially available at 97% purity in amber glass bottles for research use .

Notably, structurally related compounds like fipronil (CAS 120068-37-3), which shares the 2,6-dichloro-4-(trifluoromethyl)phenyl moiety, are widely used as insecticides .

Properties

IUPAC Name |

2,6-dichloro-4-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2F3N2/c7-3-1-2(6(9,10)11)4(12)5(8)13-3/h1H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVJJNBRZQVLPIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371009 | |

| Record name | 2,6-dichloro-4-(trifluoromethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-67-5 | |

| Record name | 2,6-Dichloro-4-(trifluoromethyl)-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-dichloro-4-(trifluoromethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination and Trifluoromethylation

A common approach involves sequential chlorination and trifluoromethylation of pyridine derivatives. For example, 3-picoline (3-methylpyridine) undergoes vapor-phase chlorination and fluorination at 300–500°C using iron fluoride catalysts to introduce chlorine and trifluoromethyl groups. The reaction occurs in two phases:

-

Fluidized-bed phase : Fluorination of the methyl group to form 3-(trifluoromethyl)pyridine (3-TF).

-

Empty phase : Nuclear chlorination at positions 2 and 6 to yield 2,6-dichloro-4-(trifluoromethyl)pyridine, which is subsequently aminated.

Key conditions :

Selective Chlorination Using SO₂Cl₂

A patent (CN1468838A) describes chlorinating 3-amino-4-trifluoromethylpyridine with sulfuryl chloride (SO₂Cl₂) in the presence of Diisopropyl azodicarboxylate (DIAD). The reaction proceeds at 55–60°C, achieving 85% yield after steam distillation.

Reaction pathway :

-

Chlorination :

-

Purification : Neutralization with NaOH and steam distillation.

Multi-Step Synthesis from Cyclocondensation Intermediates

Cyclocondensation of Ethyl Acetoacetate and Cyanoacetamide

A patented method (EP0543000B1) outlines a six-step synthesis starting from ethyl acetoacetate:

-

Step 1 : React ethyl acetoacetate with cyanoacetamide in methanol/KOH to form 3-cyano-2,6-dihydroxy-4-methylpyridine (89% yield).

-

Step 2 : Chlorination with POCl₃ at 110–140°C to produce 3-cyano-2,6-dichloro-4-methylpyridine (90% yield).

-

Step 3 : Hydrolysis with HCl to yield 2,6-dichloro-4-methyl-3-pyridinecarboxamide.

-

Step 4 : Hofmann degradation using NaOH and Br₂ to form 2,6-dichloro-4-methyl-3-aminopyridine.

-

Step 5 : Catalytic hydrogenation (Pd/C, H₂) to remove chlorine at position 6, yielding 3-amino-4-methylpyridine.

-

Step 6 : Chlorination with Cl₂ gas at pH 0.01–2 to introduce the final chlorine substituent (84% yield).

Advantages : Avoids nitration steps, reducing by-products like 2,6-dichloropyridine.

Alternative Route via 2,6-Dichloro-4-trifluoromethylpyridine

Amino groups can be introduced via nucleophilic substitution. 2,6-Dichloro-4-(trifluoromethyl)pyridine reacts with ammonia in tetrahydrofuran (THF) at 150°C under pressure, followed by Pd/C-catalyzed dehalogenation.

Conditions :

-

Ammonia concentration : 28% aqueous solution.

-

Reaction time : 6 hours.

Vapor-Phase Industrial Production

Simultaneous Chlorination/Fluorination

Industrial-scale synthesis often employs simultaneous chlorination and fluorination in a vapor-phase reactor:

| Substrate | Reaction Temp (°C) | Major Product (Yield, GC PA%) |

|---|---|---|

| 3-Picoline | 380 | 2,5-CTF (64.1%) |

| 2,4-Lutidine | 420 | CBTF (78.8%) |

Key features :

Continuous-Flow Systems

Modern plants use continuous-flow reactors to enhance efficiency:

Catalytic Amination Strategies

Palladium-Catalyzed Coupling

A method described in EP2527327A1 uses Pd/C to catalyze the amination of 2,6-dichloro-4-(trifluoromethyl)pyridine with ammonia:

Copper-Mediated Amination

Copper(I) iodide facilitates amination at lower temperatures (80–120°C) but with reduced selectivity.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost Efficiency | Safety Concerns |

|---|---|---|---|---|

| Vapor-phase halogenation | 64–78 | High | Moderate | High-temperature hazards |

| Multi-step synthesis | 84–90 | Moderate | Low | Toxic reagents (POCl₃) |

| Catalytic amination | 71–85 | High | High | Pd/C handling |

Key trends :

-

Industrial preference : Vapor-phase methods dominate due to scalability.

-

Lab-scale : Multi-step routes offer flexibility for derivative synthesis.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry

2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine is being studied for its potential pharmaceutical applications. Notable findings include:

- Antimicrobial Activity : Derivatives of this compound have shown promising activity against various bacterial strains, suggesting potential as antibiotic agents.

- Anticancer Properties : Some studies indicate that halogenated pyridines exhibit cytotoxic effects against cancer cell lines, making them candidates for further development in cancer therapy .

Agrochemicals

The compound is also recognized for its role in the agrochemical industry:

- Fungicides : It serves as an intermediate in the synthesis of effective fungicides such as fluazinam, which demonstrates enhanced efficacy due to the trifluoromethyl group .

- Pesticides : Its reactivity allows for the development of novel pesticides with improved selectivity and reduced environmental impact.

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | Target Organism/Cell Line | Reference |

|---|---|---|---|

| This compound | Antimicrobial | Various bacteria | |

| Fluazinam | Fungicide | Fungal pathogens | |

| Tipranavir | Antiviral | HIV protease |

Table 2: Synthesis Methods and Yields

| Synthesis Method | Reagents Used | Yield (%) | Reference |

|---|---|---|---|

| Suzuki-Miyaura Reaction | Arylboronic acids | 70 - 87 | |

| Multi-component Reactions | Various reactants | Variable |

Case Study 1: Development of Antimicrobial Agents

A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that modifications to the trifluoromethyl group could enhance potency.

Case Study 2: Agrochemical Applications

Research into the synthesis of fluazinam from this compound highlighted its effectiveness in controlling fungal diseases in crops. Field trials showed a marked reduction in fungal infections compared to untreated controls, establishing its utility in agricultural practices.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Key Structural and Physical Properties

Key Observations :

Electron-Withdrawing Effects: The trifluoromethyl (-CF₃) group in 175277-67-5 enhances electron withdrawal compared to methyl (-CH₃) in 34552-13-1, increasing stability and resistance to nucleophilic attack .

Positional Isomerism :

- In 112110-07-3 , the -CF₃ group at position 5 (vs. position 4 in 175277-67-5 ) and absence of chlorine substituents may reduce halogen bonding interactions critical for pesticidal activity .

Complexity and Applications: The highly substituted derivative 79614-87-2 incorporates nitro (-NO₂) groups, which are associated with herbicidal activity but may increase toxicity and synthetic complexity .

Biological Activity

2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine is a heterocyclic compound with a molecular formula of C₆H₃Cl₂F₃N₂ and a molecular weight of 196.56 g/mol. This compound has garnered attention in medicinal chemistry and agrochemicals due to its unique electronic properties and structural features, which contribute to its significant biological activities.

Chemical Structure and Properties

The compound features two chlorine atoms and a trifluoromethyl group attached to a pyridine ring. Its halogenated structure enhances its reactivity and interaction with biological macromolecules, making it a subject of interest for various therapeutic applications.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, particularly:

- Antimicrobial Activity : The compound has shown potential antibacterial effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. Studies suggest that its mechanism may involve inhibition of essential bacterial enzymes without causing rapid cytotoxicity in human cells .

- Pharmacological Potential : The compound's derivatives have been explored for their ability to inhibit specific enzymes critical for bacterial viability, such as phosphopantetheinyl transferases (PPTases). This inhibition is vital for developing new antibacterial agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications to the compound's structure can influence its biological activity. For instance, the presence of electron-withdrawing groups significantly impacts the potency of derivatives. A systematic exploration of structural modifications has led to the identification of analogues with enhanced activity against targeted biological pathways .

Table 1: Summary of Biological Activities

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including multi-component reactions and transition-metal catalyzed cross-couplings. Recent advancements have improved the efficiency and yield of these synthesis processes, making them more viable for large-scale production .

Q & A

Basic: What are the standard synthetic routes for 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine, and how are intermediates characterized?

Answer:

The compound is typically synthesized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. For example, a general procedure involves reacting 2,6-dichloro-3-fluoropyridine with amines under catalytic conditions (e.g., Pd(OAc)₂, Xantphos, and t-BuONa) to introduce the trifluoromethyl group . Intermediates are characterized using ¹H/¹³C NMR to confirm substitution patterns and high-resolution mass spectrometry (HRMS) to verify molecular ions. Melting points (e.g., 50–51°C for the final product) are also critical for purity assessment .

Advanced: How can reaction conditions be optimized to minimize byproducts in Pd-catalyzed syntheses of this compound?

Answer:

Optimization involves:

- Catalyst screening : Testing Pd(OAc)₂ with ligands like Xantphos or SPhos to enhance coupling efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) improve solubility and reaction rates.

- Temperature control : Maintaining 80–100°C prevents decomposition of thermally sensitive intermediates.

- Stoichiometry adjustments : Using 1.2–1.5 equivalents of the trifluoromethylating agent reduces unreacted starting material.

Byproducts (e.g., dehalogenated products) are identified via HPLC-MS and mitigated by adding scavengers like molecular sieves .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

Key techniques include:

- ¹H NMR : Peaks at δ 6.6–7.6 ppm confirm aromatic protons, while NH₂ signals appear as broad singlets (~δ 5.5–6.5 ppm).

- ¹³C NMR : Signals for CF₃ (~120–125 ppm) and pyridine carbons (~110–150 ppm) validate the structure.

- HRMS : Exact mass (m/z 231.00 for [M+H]⁺) confirms molecular formula (C₆H₃Cl₂F₃N₂).

- Melting point analysis : Consistent mp (50–51°C) indicates purity .

Advanced: How can researchers resolve contradictory spectral data (e.g., NMR shifts) for this compound across different studies?

Answer:

Contradictions arise from solvent effects, impurities, or tautomerism. To resolve:

Standardize conditions : Use deuterated solvents (CDCl₃ or DMSO-d₆) and report solvent-specific chemical shifts.

2D NMR (COSY, HSQC) : Assign overlapping signals and confirm connectivity.

Comparative analysis : Cross-reference with published spectra of structurally similar pyridine derivatives (e.g., 2,6-dichloro-3-fluoropyridine) .

Computational modeling : Predict NMR shifts using DFT calculations (e.g., B3LYP/6-31G*) to validate experimental data .

Basic: What are the primary research applications of this compound in agrochemical studies?

Answer:

The compound serves as a key intermediate in synthesizing N-phenyl heteroarylamine analogs for fungicidal agents. Its trifluoromethyl group enhances bioactivity by improving lipophilicity and target binding. For example, derivatives are screened against Botrytis cinerea and Fusarium spp. using in vitro mycelial growth inhibition assays .

Advanced: How do structural modifications (e.g., substituent variations) influence its bioactivity in fungicidal research?

Answer:

- Electron-withdrawing groups (e.g., Cl, CF₃) : Increase oxidative stability and membrane penetration.

- Amino group positioning : Para-substitution on the pyridine ring enhances binding to fungal cytochrome P450 enzymes.

- Quantitative Structure-Activity Relationship (QSAR) : Models using molecular descriptors (logP, polar surface area) predict EC₅₀ values. For instance, adding sulfonyl groups (as in fipronil derivatives) boosts activity but requires toxicity profiling .

Basic: What safety protocols are recommended for handling this compound in the lab?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Waste disposal : Collect in halogenated waste containers and incinerate at >1,000°C.

- First aid : Flush eyes/skin with water for 15 minutes if exposed .

Advanced: How does the compound’s stability vary under different storage conditions (e.g., light, humidity)?

Answer:

- Light sensitivity : Degrades via photolysis; store in amber vials at -20°C.

- Moisture : Hydrolyzes slowly in humid environments; keep desiccated (silica gel).

- Long-term stability : Periodic HPLC purity checks (e.g., C18 column, acetonitrile/water mobile phase) monitor degradation products like 2,6-dichloropyridin-3-amine .

Basic: What chromatographic methods are effective for purifying this compound?

Answer:

- Flash chromatography : Use silica gel with hexane/ethyl acetate (3:1) for baseline separation.

- Prep-HPLC : Optimize with a gradient of 0.1% TFA in water/acetonitrile.

- TLC monitoring : Rf ≈ 0.4 in EtOAc/hexane (1:3) .

Advanced: What strategies mitigate halogenated byproduct formation during scale-up synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.